molecular formula C10H13NOS B12520079 Carbamothioic acid, methyl-, S-(2-phenylethyl) ester CAS No. 652154-33-1

Carbamothioic acid, methyl-, S-(2-phenylethyl) ester

Cat. No.: B12520079
CAS No.: 652154-33-1
M. Wt: 195.28 g/mol
InChI Key: SGGWUQHYFPEKGN-UHFFFAOYSA-N
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Description

Carbamothioic acid, methyl-, S-(2-phenylethyl) ester is an organic compound with the molecular formula C11H15NOS It is a derivative of carbamothioic acid, where the methyl group is esterified with a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, methyl-, S-(2-phenylethyl) ester typically involves the esterification of carbamothioic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, methyl-, S-(2-phenylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Carbamothioic acid, methyl-, S-(2-phenylethyl) ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of carbamothioic acid, methyl-, S-(2-phenylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with its target. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, methyl-, S-methyl ester
  • Carbamothioic acid, methyl-, S-butyl ester

Uniqueness

Carbamothioic acid, methyl-, S-(2-phenylethyl) ester is unique due to the presence of the 2-phenylethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

CAS No.

652154-33-1

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

S-(2-phenylethyl) N-methylcarbamothioate

InChI

InChI=1S/C10H13NOS/c1-11-10(12)13-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)

InChI Key

SGGWUQHYFPEKGN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SCCC1=CC=CC=C1

Origin of Product

United States

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